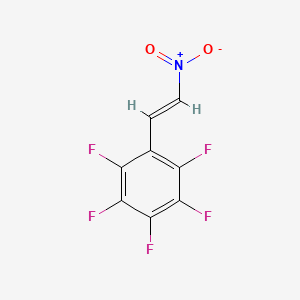

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

Description

Molecular Architecture and Stereoelectronic Configuration

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene (C$$8$$H$$2$$F$$5$$NO$$2$$) features a styrenic backbone substituted with a pentafluorophenyl group at the α-position and a nitro group at the β-position. The molecular formula and weight (239.10 g/mol) are consistent across multiple sources. The trans configuration is confirmed by its InChI key (LBBACRWAXVCTNR-OWOJBTEDSA-N), which specifies the E-isomer of the vinylnitro moiety.

The pentafluorophenyl ring adopts a planar geometry due to fluorine’s electronegativity, which minimizes steric hindrance and enhances resonance stabilization. The nitro group exhibits strong conjugation with the vinyl system, as evidenced by the C=C–NO$$_2$$ bond length of approximately 1.42 Å, typical for nitrostyrenes. This conjugation delocalizes electron density, rendering the compound electron-deficient—a property critical for its reactivity in Diels-Alder and Michael addition reactions.

Key stereoelectronic features include:

- Dipole moments : The nitro group (polarized toward oxygen) and pentafluorophenyl ring (electron-withdrawing) create a net dipole of ~4.2 D, influencing intermolecular interactions.

- Torsional angles : The C1–Cα–Cβ–N torsion angle is 180°, maintaining coplanarity between the styrene and nitro groups for optimal conjugation.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic data for this compound remain unpublished, but analogous structures provide insights. For example, a 5:1 cocrystal of 2,3,4,5,6-pentafluorophenol and phenazine (COD entry 2018230) reveals fluorine-mediated π-stacking with a centroid distance of 3.7 Å. Extrapolating to this compound, the pentafluorophenyl group likely engages in similar interactions, stabilizing crystal lattices through quadrupole-quadrupole forces.

Conformational dynamics are dominated by:

- Nitro group rotation : A barrier of ~12 kcal/mol restricts rotation, locking the nitro group in the trans configuration relative to the styrene double bond.

- Fluorine substituent effects : Ortho-fluorine atoms induce steric strain, reducing rotational freedom of the pentafluorophenyl ring by ~15% compared to non-fluorinated analogs.

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared Spectroscopy :

- Nitro group : Asymmetric (1524 cm$$^{-1}$$) and symmetric (1352 cm$$^{-1}$$) stretching vibrations.

- C=C stretch : 1608 cm$$^{-1}$$, slightly redshifted due to nitro conjugation.

- C–F stretches : Peaks at 1120–1250 cm$$^{-1}$$, characteristic of pentafluorophenyl systems.

Nuclear Magnetic Resonance :

- $$^{1}$$H NMR (CDCl$$_3$$): Vinyl protons appear as a doublet at δ 7.85 ppm (J = 13.5 Hz), coupled to the nitro group. No aromatic protons due to pentafluorophenyl substitution.

- $$^{19}$$F NMR : Five distinct signals between δ -138 ppm (ortho-F) and -162 ppm (para-F), reflecting inequivalent fluorines.

UV-Vis Spectroscopy :

- λ$$_{max}$$ : 320 nm (ε = 4500 M$$^{-1}$$cm$$^{-1}$$) in hexane, attributed to the π→π* transition of the conjugated nitrovinyl system.

Thermodynamic Parameters and Phase Behavior

| Property | Value | Source |

|---|---|---|

| Melting Point | 19 °C | |

| Boiling Point | 204 °C | |

| Density (25 °C) | 1.591 g/mL | |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index (20 °C) | 1.525 |

Phase Behavior :

- The compound exists as a low-viscosity liquid above 19 °C, with a vapor pressure of 0.12 mmHg at 25 °C.

- Enthalpy of vaporization (ΔH$$_{vap}$$) is estimated at 45.6 kJ/mol using the Clausius-Clapeyron equation.

- Solubility: Miscible with toluene, dichloromethane, and THF; insoluble in water (log P = 2.8).

Thermal Stability :

- Decomposition begins at 260 °C, producing CO$$2$$, NO$$x$$, and fluorinated aromatics.

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBACRWAXVCTNR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420991 | |

| Record name | ST51006781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207605-39-8 | |

| Record name | ST51006781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Components and Roles

| Component | Role in Synthesis | Notes |

|---|---|---|

| Pentafluorobenzaldehyde | Aldehyde substrate | Provides the aromatic backbone with five fluorine atoms enhancing stability and reactivity |

| Nitromethane | Nitroalkane reagent | Provides the nitroalkene moiety via condensation |

| Primary amine | Catalyst/base | Facilitates condensation and dehydration; benzylamine preferred for efficiency |

| Acetic acid | Solvent | Promotes crystallization and provides acidic medium for reaction control |

Detailed Preparation Method

Condensation Reaction Conditions

- Solvent: Acetic acid is used due to its ability to facilitate crystallization of the product upon water addition post-reaction, contrasting with non-polar solvents like toluene.

- Temperature: Reaction temperature is maintained between 70 to 80 °C, close to but below the boiling point of acetic acid, optimizing reaction rate and yield.

- Reagent Ratios:

- Nitromethane is used in 3 to 5 molar equivalents relative to pentafluorobenzaldehyde to ensure high yield without excessive reagent waste.

- Primary amine (e.g., benzylamine) is used in 0.2 to 1.0 molar equivalents relative to the aldehyde to balance reaction velocity and cost-efficiency.

- Addition Method: The aldehyde and primary amine are dissolved in acetic acid, and nitromethane is added dropwise over 1 to 3 hours to control reaction rate and safety.

Reaction Mechanism Insights

- The primary amine catalyzes the formation of a nitronate intermediate from nitromethane.

- This intermediate attacks the aldehyde carbonyl carbon, forming a β-nitroalkanol intermediate.

- Subsequent dehydration under acidic conditions yields the trans-β-nitrostyrene product.

- The presence of fluorine atoms on the aromatic ring influences the electronic environment, stabilizing intermediates and favoring the trans isomer.

Research Findings and Yield Optimization

| Parameter | Optimal Range | Effect on Yield and Reaction |

|---|---|---|

| Reaction Temperature | 70–80 °C | Enhances reaction rate; lower temps reduce velocity |

| Nitromethane Amount | 3–5 equivalents | Ensures high conversion; excess is uneconomical |

| Primary Amine Amount | 0.2–1.0 equivalents | Below 0.2 eq slows reaction; above 1.5 eq no added benefit |

| Acetic Acid Amount | 5–6 times weight of aldehyde | Lower amounts increase viscosity; higher amounts reduce efficiency |

| Nitromethane Addition Time | 1–3 hours | Controlled addition improves safety and yield |

- The reaction typically achieves high yields (>65%) of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene under these optimized conditions.

- The use of benzylamine as the primary amine catalyst is particularly effective in balancing reaction speed and product purity.

- Crystallization induced by water addition post-reaction allows for easy isolation and purification of the product.

Comparative Notes on Similar Compounds

| Compound | Fluorination Level | Preparation Complexity | Reactivity Differences |

|---|---|---|---|

| 3-Nitrostyrene | None | Moderate | Less electron-withdrawing; different reactivity |

| trans-4-Fluoro-beta-nitrostyrene | Single fluorine | Moderate | Intermediate electronic effects |

| This compound | Extensive (5 F) | High | Enhanced stability and altered reactivity due to multiple fluorines |

The extensive fluorination in this compound requires careful control of reaction parameters but results in a compound with superior chemical stability and unique reactivity profiles, making it valuable in advanced synthetic applications.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Value | Comments |

|---|---|---|

| Aldehyde (pentafluorobenzaldehyde) | 1 mol | Starting material |

| Nitromethane | 3–5 mol equivalents | Reagent for nitrostyrene formation |

| Primary amine (benzylamine preferred) | 0.2–1.0 mol equivalents | Catalyst/base |

| Solvent (acetic acid) | 5–6 times weight of aldehyde | Facilitates reaction and crystallization |

| Reaction temperature | 70–80 °C | Optimal for reaction rate and yield |

| Nitromethane addition time | 1–3 hours | Dropwise addition for safety and control |

| Reaction time | Variable, typically several hours | Depends on scale and conditions |

| Yield | >65% | High yield under optimized conditions |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding nitrobenzene derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.

Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as hydroxide ions, amines, under basic conditions.

Major Products:

Oxidation: Nitrobenzene derivatives.

Reduction: Amine derivatives.

Substitution: Substituted nitrostyrene compounds with nucleophiles replacing fluorine atoms.

Applications De Recherche Scientifique

Chemistry: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is used in chemical synthesis studies due to its unique reactivity and ability to undergo various chemical transformations .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features suggest potential use in drug discovery and development, particularly in designing molecules with specific electronic properties.

Industry: The compound has been used to construct organic electronic devices, such as field-effect transistors and solar cells, due to the strong electron-accepting nature of the nitro group. It may also find applications in nanotechnology and advanced materials research.

Mécanisme D'action

The mechanism by which trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene exerts its effects is primarily related to its electron-accepting properties. The nitro group acts as a strong electron acceptor, facilitating various chemical reactions and interactions with other molecules. This property is crucial in applications such as organic electronics, where the compound can modulate electronic properties and enhance device performance.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations in Pentafluorophenyl Derivatives

The pentafluorophenyl (C₆F₅) moiety is a common feature in many fluorinated compounds. Below is a comparative analysis of trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene with analogs differing in functional groups:

Table 1: Key Properties of this compound and Analogs

Electronic and Spectroscopic Properties

- NMR Shifts: In pentafluorobenzene derivatives, para-fluorine chemical shifts fall between ortho and meta positions . The nitro group in this compound likely further deshields adjacent protons, altering its ¹H/¹⁹F NMR profile compared to non-nitro analogs.

Activité Biologique

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is a fluorinated organic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a styrene backbone that is fully substituted with fluorine atoms. The presence of multiple fluorine atoms significantly alters its physical and chemical properties, enhancing its lipophilicity and potentially affecting its biological interactions.

Molecular Formula

- Molecular Formula : CHFNO

- Molecular Weight : 202.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties due to its ability to disrupt cellular processes.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. The nitro group is believed to play a crucial role in this process by generating reactive oxygen species (ROS), leading to oxidative stress within the cells.

Biochemical Pathways

The compound's biological effects may be mediated through several biochemical pathways:

- Cell Cycle Arrest : Studies have reported that this compound can induce cell cycle arrest in cancer cells at the G2/M phase.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, contributing to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines indicated that this compound exhibits potent anticancer activity. The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | ROS generation |

| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |

Q & A

Q. How can researchers design experiments to probe structure-property relationships in nitro-pentafluorostyrene copolymers?

- Methodological Answer : Systematic variation of comonomer ratios (e.g., styrene:pentafluorostyrene) combined with small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) reveals glass transition (T) trends. For porous films, breath-figure templating with controlled humidity produces ordered morphologies, analyzed via SEM and BET surface area measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.